molecular formula C3H6N4 B096326 5-ethyl-1H-1,2,3,4-tetrazole CAS No. 16687-59-5

5-ethyl-1H-1,2,3,4-tetrazole

Cat. No. B096326
CAS RN: 16687-59-5
M. Wt: 98.11 g/mol
InChI Key: KYRMPMCAOPMOIR-UHFFFAOYSA-N
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Description

5-Ethyl-1H-1,2,3,4-tetrazole is a compound with the molecular formula C3H6N4 . It is a derivative of tetrazole, a class of heterocycles that are important in medicinal chemistry and drug design . The compound has a molecular weight of 98.11 g/mol .


Synthesis Analysis

Tetrazoles can be synthesized through multicomponent reactions . The first synthesis of a tetrazole derivative was reported by the Swedish chemist J. A. Bladin in 1885 . He observed that the reaction of dicyanophenylhydrazine and nitrous acid led to the formation of a compound with the chemical formula of C8H5N5 .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1H-1,2,3,4-tetrazole includes one carbon and four nitrogen atoms . The compound exists in tautomeric forms, with the 1H tautomer being the predominant form in solution .


Chemical Reactions Analysis

Tetrazoles undergo various chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds that are explosive to shocks .


Physical And Chemical Properties Analysis

5-Ethyl-1H-1,2,3,4-tetrazole has a molecular weight of 98.11 g/mol and a topological polar surface area of 54.5 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including 5-ethyl-1H-1,2,3,4-tetrazole, play a very important role in medicinal and pharmaceutical applications . They have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .

Synthesis of Oligonucleotides

1H-Tetrazole and its derivatives are widely employed in oligonucleotide synthesis as acidic activators of the coupling process . For instance, 5-(Ethylthio)-1H-tetrazole (ETT) is an efficient activator that activates nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .

Eco-Friendly Synthesis

The synthesis of tetrazole derivatives, including 5-ethyl-1H-1,2,3,4-tetrazole, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Formation of Stable Metallic Compounds and Molecular Complexes

Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Reactivity Similar to Aromatic Compounds

5-substituted tetrazole reactivity is similar to aromatic compounds. The tetrazole is a five-membered aza compound with 6π electrons .

Safety And Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can burst vigorously when exposed to shock, fire, and heat on friction . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have broad applications in numerous fields such as in medicine, biochemistry, pharmacology, and in industry as materials . They are also investigated as potential explosives and as rocket propellant components based on their high energy properties . Future research in this field is expected to explore more about the properties and applications of tetrazoles .

properties

IUPAC Name

5-ethyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRMPMCAOPMOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902468
Record name NoName_1712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-1,2,3,4-tetrazole

CAS RN

16687-59-5
Record name NSC11137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-1H-1,2,3,4-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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